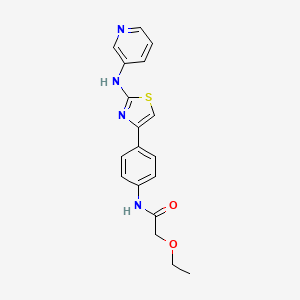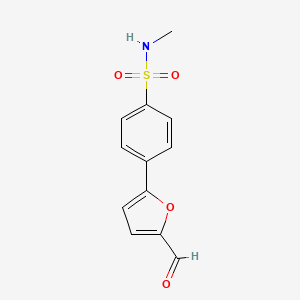![molecular formula C20H22O6 B3003802 methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate CAS No. 1014081-19-6](/img/structure/B3003802.png)
methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate, is a derivative of the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. Chromene derivatives are often synthesized for their potential use as antibacterial, antifungal, and other therapeutic agents .
Synthesis Analysis
The synthesis of chromene derivatives can involve various strategies, including multicomponent reactions (MCRs), which are efficient and can yield a diverse array of functionalized compounds. For instance, a sodium acetate-catalyzed transformation of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol can result in the formation of new 4-pyrano-substituted 2-amino-4H-chromenes . Additionally, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives has been reported, which can serve as intermediates for further chemical transformations .
Molecular Structure Analysis
Chromene derivatives exhibit a variety of molecular conformations. For example, in one compound, the cyclohexenone ring adopts an envelope conformation, while the pyran ring has a boat conformation . The molecular structure can be characterized by intramolecular hydrogen bonding, which can influence the overall stability and reactivity of the molecule .
Chemical Reactions Analysis
Chromene derivatives can undergo a range of chemical reactions, including cyclization, condensation, and electrocyclization. These reactions can be catalyzed by various agents, such as copper acetate, which can lead to the formation of chromeno[4,3-c]pyrazol-4-ones . The reactivity of these compounds can be further explored to synthesize new molecules with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The presence of substituents, such as halogen atoms or nitro groups, can affect the molecule's conformation and intermolecular interactions. For instance, halogenated isomers can crystallize in different systems, and the orientation of substituents can impact the molecule's supramolecular architecture . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- A study by Saher et al. (2018) synthesized a series of novel compounds related to your chemical of interest. They found that compounds with specific chromone substituents exhibited significant antioxidant activity, which was dependent on the nature and number of these substituents (Saher et al., 2018).
Antineoplastic Activity
- Research by Gašparová et al. (2013) involved synthesizing derivatives related to your compound and evaluating their antineoplastic activities. They discovered that certain structures represented a new skeleton suitable for further study in antitumor activity (Gašparová et al., 2013).
Antimicrobial Activity
- Mahesh et al. (2016) synthesized derivatives of a compound structurally related to yours and evaluated their antibacterial and antifungal activities. These compounds showed moderate to very good antibacterial activities against various bacteria (Mahesh et al., 2016).
Anti-Inflammatory and Antioxidative Properties
- Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed, which demonstrated significant anti-inflammatory activity as well as strong antioxidative properties (Makkar & Chakraborty, 2018).
Eigenschaften
IUPAC Name |
methyl 2-[(5,5-dimethyl-16-oxo-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-9-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)23-3)17-11-5-4-6-12(11)19(22)25-18(13)17/h9H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBQTDFEVPYLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)OC)C4=C(CCC4)C(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)

![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)

![4-(4-fluorophenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3003730.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)
![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
